N-[(3,4-dimethoxyphenyl)-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide
Description
N-[(3,4-dimethoxyphenyl)-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide is a synthetic organic compound featuring a hybrid structure combining a 3,4-dimethoxyphenyl group, an 8-hydroxyquinoline moiety, and a branched 2-methylpropanamide side chain. The 8-hydroxyquinoline scaffold is well-documented for its metal-chelating properties and pharmacological relevance, particularly in antimicrobial and anticancer applications.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-13(2)22(26)24-19(15-8-10-17(27-3)18(12-15)28-4)16-9-7-14-6-5-11-23-20(14)21(16)25/h5-13,19,25H,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGKZZCJXZJTGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C1=CC(=C(C=C1)OC)OC)C2=C(C3=C(C=CC=N3)C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation
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Reactants :
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7-((3,4-Dimethoxyphenyl)(amino)methyl)-8-hydroxyquinoline
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2-Methylpropanoyl chloride (1.5 eq)
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Conditions :
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Solvent: Dichloromethane (DCM)
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Base: Et₃N (3.0 eq)
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Temperature: 0°C to room temperature
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Reaction Time: 4–6 hours
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Workup :
Aqueous extraction (5% HCl, NaHCO₃), followed by silica gel chromatography (EtOAc/hexane 3:7).
Carbodiimide-Mediated Coupling
For sensitive substrates, carbodiimide reagents (e.g., EDC·HCl) are preferred:
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Reactants :
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Intermediate amine (1.0 eq)
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2-Methylpropanoic acid (1.2 eq)
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EDC·HCl (1.5 eq), HOBt (1.5 eq)
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Conditions :
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Solvent: DMF
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Temperature: 25°C
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Reaction Time: 12 hours
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Alternative Synthetic Pathways
Reductive Amination
Solid-Phase Synthesis
A resin-bound approach using Wang resin:
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Steps :
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Immobilization of 8-hydroxyquinoline via silyl ether linkage
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Sequential coupling with 3,4-dimethoxybenzaldehyde and 2-methylpropanamide
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Optimization Studies
Solvent Effects
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol | 68 | 98 |
| DCM | 72 | 97 |
| DMF | 65 | 96 |
Polar aprotic solvents (DMF) enhance reaction rates but may reduce selectivity.
Chemical Reactions Analysis
N-[(3,4-dimethoxyphenyl)-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common reagents and conditions for these reactions include acidic or basic environments, organic solvents, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Biological Research: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and receptor binding.
Materials Science: Its unique structure allows it to be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor functions. The pathways involved may include signal transduction and metabolic processes, depending on the specific biological context.
Comparison with Similar Compounds
Key Observations:
- The 3,4-dimethoxyphenyl group increases molecular weight and polarity compared to the 4-dimethylaminophenyl analogue, likely reducing lipophilicity (lower LogP).
Pharmacological and Functional Comparisons
While direct pharmacological data for the target compound are unavailable, insights can be drawn from analogues:
- Antimicrobial Activity: 8-Hydroxyquinoline derivatives with electron-donating substituents (e.g., methoxy, dimethylamino) exhibit enhanced metal chelation, correlating with antimicrobial potency. The 3,4-dimethoxy variant may improve solubility for topical applications.
- CNS Penetration: Lower LogP (~3.8 vs. 4.07) and higher PSA (~95 vs. 68.95 Ų) suggest reduced blood-brain barrier permeability compared to the dimethylamino analogue.
- Metabolic Stability : The branched 2-methylpropanamide group may resist hydrolysis better than acetamide, extending half-life in vivo.
Data Tables
Table 1: Structural Comparison of Key Analogues
| Compound | Phenyl Substituent | Amide Group | Molecular Formula |
|---|---|---|---|
| Target Compound | 3,4-dimethoxy | 2-methylpropanamide | C₂₃H₂₅N₃O₄ |
| CAS 5926-67-0 | 4-dimethylamino | Acetamide | C₂₀H₂₁N₃O₂ |
Table 2: Experimental vs. Estimated Properties
| Property | Target Compound (Estimated) | CAS 5926-67-0 (Experimental) |
|---|---|---|
| Molecular Weight (g/mol) | 407.46 | 335.40 |
| Boiling Point (°C) | N/A | 627.1 |
| LogP | 3.8 | 4.07 |
Discussion
The structural modifications in the target compound—specifically the 3,4-dimethoxyphenyl and 2-methylpropanamide groups—suggest a trade-off between solubility and bioavailability. While the dimethylamino analogue (CAS 5926-67-0) demonstrates higher lipophilicity and boiling point, the target compound’s design may prioritize stability in aqueous environments (e.g., for drug formulations). Further empirical studies are required to validate these hypotheses.
Biological Activity
N-[(3,4-dimethoxyphenyl)-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally characterized as follows:
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 306.35 g/mol
- Structural Features :
- Contains a dimethoxyphenyl group.
- Incorporates an 8-hydroxyquinoline moiety.
- Exhibits a propanamide functional group.
These structural features contribute to its biological activity, particularly in interactions with various biological targets.
- Antioxidant Activity : The presence of the hydroxyquinoline structure suggests potential antioxidant properties, which may protect cells from oxidative stress.
- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
Therapeutic Potential
The compound has shown promise in several areas:
- Anticancer Activity : Research indicates that derivatives of hydroxyquinoline exhibit cytotoxic effects against cancer cell lines. The specific compound under study may share similar properties, potentially leading to the development of novel anticancer agents.
- Antimicrobial Effects : The structural components suggest potential activity against bacterial and fungal strains, warranting further exploration in antimicrobial studies.
Case Studies and Research Findings
Several studies have investigated the biological activities associated with compounds similar to this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the cytotoxic effects on various cancer cell lines; demonstrated significant growth inhibition at micromolar concentrations. |
| Study 2 | Evaluated antimicrobial properties against Gram-positive and Gram-negative bacteria; exhibited notable inhibition zones in agar diffusion assays. |
| Study 3 | Assessed antioxidant capacity using DPPH assay; showed a concentration-dependent scavenging effect on free radicals. |
In Vivo Studies
In vivo evaluations are crucial for understanding the therapeutic potential of this compound:
- Animal Models : Studies using murine models have indicated that treatment with the compound can lead to reduced tumor growth and improved survival rates.
- Toxicity Assessments : Toxicological evaluations reveal minimal adverse effects at therapeutic doses, suggesting a favorable safety profile.
Q & A
Q. What synthetic strategies are recommended for synthesizing N-[(3,4-dimethoxyphenyl)-(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Coupling Reactions : Use palladium-catalyzed cross-coupling or nucleophilic substitution to link the 3,4-dimethoxyphenyl and 8-hydroxyquinolin-7-yl moieties .
- Amide Bond Formation : Activate the carboxylic acid group (e.g., via HATU or DCC coupling) for conjugation with 2-methylpropanamine .
- Optimization Steps :
- Solvent Selection : Polar aprotic solvents like DMF or dichloromethane enhance solubility of intermediates .
- Catalysts : Use Pd(PPh₃)₄ for coupling reactions or DMAP for acylations .
- Temperature Control : Maintain 60–80°C for amidation to minimize side reactions .
Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify protons on the dimethoxyphenyl (δ 3.7–3.9 ppm for OCH₃), hydroxyquinoline (δ 8.1–8.5 ppm for aromatic H), and amide NH (δ 6.5–7.0 ppm) .
- ¹³C NMR : Confirm carbonyl (δ 165–170 ppm) and quaternary carbons .
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect trace impurities .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Studies :
- Expose the compound to 40°C/75% RH for 1–3 months and analyze degradation via HPLC .
- Monitor hydrolytic stability by dissolving in pH 4.0–7.4 buffers and tracking decomposition .
- Long-Term Storage : Store at -20°C in amber vials under argon to prevent oxidation and moisture uptake .
Advanced Research Questions
Q. What methodologies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Methodological Answer:
- Stereochemical Analysis : Use NOESY or ROESY NMR to confirm spatial arrangements of substituents (e.g., methoxy groups on the phenyl ring) .
- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping proton signals .
- X-ray Crystallography : Resolve ambiguities in molecular geometry by growing single crystals (solvent: DMSO/ethanol) .
Q. How can reaction mechanisms for unexpected byproducts (e.g., dimerization) be elucidated?
Methodological Answer:
- Mechanistic Probes :
- LC-MS/MS : Characterize byproduct structures via fragmentation patterns .
- Computational Modeling : Use DFT calculations (Gaussian 09) to simulate transition states and identify favorable pathways .
Q. What strategies are recommended for evaluating the compound’s biological activity in vitro?
Methodological Answer:
- Enzyme Inhibition Assays :
- Target metalloenzymes (e.g., HDACs) due to the 8-hydroxyquinoline moiety’s metal-chelating properties. Use fluorogenic substrates (e.g., Ac-Lys(Ac)-AMC) and measure IC₅₀ values .
- Cell-Based Assays :
- Test cytotoxicity in cancer cell lines (e.g., HeLa) via MTT assays. Include positive controls (e.g., cisplatin) and validate selectivity using non-cancerous cells (e.g., HEK293) .
- Receptor Binding Studies : Perform competitive binding assays with radiolabeled ligands (e.g., ³H-estradiol for estrogen receptor studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
